molecular formula C5H9N3 B13529339 (R)-1-(1H-pyrazol-4-yl)ethan-1-amine

(R)-1-(1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13529339
M. Wt: 111.15 g/mol
InChI Key: RPDQDVLOUJVEEX-SCSAIBSYSA-N
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Description

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a chiral center at the first carbon, making it an enantiomerically pure substance. It is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethanamine group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with an appropriate alkyl halide to introduce the ethanamine group.

Industrial Production Methods

In an industrial setting, the production of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine may involve:

    Large-scale synthesis of pyrazole intermediates: Using continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Employing catalysts and solvents that enhance the efficiency and selectivity of the reactions.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole ketones, alcohols, amines, and various substituted pyrazole derivatives.

Scientific Research Applications

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(1h-pyrazol-3-yl)ethan-1-amine: Similar structure but with the pyrazole nitrogen atoms at different positions.

    (1r)-1-(1h-pyrazol-5-yl)ethan-1-amine: Another positional isomer with different chemical properties.

Uniqueness

(1r)-1-(1h-pyrazol-4-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

(1R)-1-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-7-8-3-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

RPDQDVLOUJVEEX-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CNN=C1)N

Canonical SMILES

CC(C1=CNN=C1)N

Origin of Product

United States

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